molecular formula C14H14ClNO B2471281 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 2309781-89-1

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B2471281
CAS No.: 2309781-89-1
M. Wt: 247.72
InChI Key: AEDZXUCBXBIVMX-UHFFFAOYSA-N
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Description

3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound that belongs to the benzoxazine family. . The structure of this compound consists of a benzene ring fused with an oxazine ring, with a phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the Mannich condensation reaction. This reaction involves the condensation of an amine (such as aniline), a phenol (such as phenol), and formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.

Industrial Production Methods: Industrial production of benzoxazines, including this compound, often employs solvent-free microwave irradiation techniques. This method is advantageous due to its rapid reaction times, high yields, and environmentally friendly nature . The use of microwave irradiation allows for efficient heating and reduces the need for large amounts of solvents.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific ring fusion pattern and the presence of a phenyl group on the nitrogen atom. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13;/h1-9,13,15H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDZXUCBXBIVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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